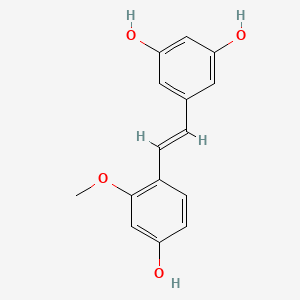
Gnetucleistol D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnetucleistol D is a stilbenoid compound found in the Chinese herb Gnetum cleistostachyum It is known for its unique chemical structure and potential biological activities
准备方法
Gnetucleistol D can be obtained through extraction from the herb Gnetum cleistostachyum . The preparation method typically involves grinding and extracting the plant material, followed by purification using separation technologies . While specific synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.
化学反应分析
Gnetucleistol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions have been employed to synthesize related stilbenolignans .
科学研究应用
It has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for further research in pharmacology and drug development . Additionally, its presence in traditional medicinal plants suggests potential therapeutic uses that warrant further investigation.
作用机制
The mechanism of action of Gnetucleistol D involves its interaction with molecular targets and pathways related to inflammation and oxidative stress . The compound has been shown to inhibit the activity of tumor necrosis factor-alpha and malondialdehyde, indicating its potential role in modulating inflammatory responses and oxidative damage . Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
相似化合物的比较
Gnetucleistol D is part of a group of stilbenoid compounds found in Gnetum cleistostachyum. Similar compounds include gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin C . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. This compound stands out due to its unique combination of anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.
属性
CAS 编号 |
629643-26-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
5-[2-(4-hydroxy-2-methoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14O4/c1-19-15-9-12(16)5-4-11(15)3-2-10-6-13(17)8-14(18)7-10/h2-9,16-18H,1H3 |
InChI 键 |
CFQSTARVCGBYNJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
手性 SMILES |
COC1=C(C=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)


![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)





![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)

